5-(3,4,5-trimethoxybenzylidene)hexahydropyrimidine-2,4,6-trione
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Overview
Description
5-(3,4,5-trimethoxybenzylidene)hexahydropyrimidine-2,4,6-trione is a derivative of barbituric acid, a heterocyclic compound with a pyrimidine ring structure. This compound is characterized by the presence of a 3,4,5-trimethoxybenzylidene group attached to the barbituric acid core. Barbituric acid derivatives have been extensively studied for their pharmacological and biological activities, making them valuable in various scientific research fields .
Preparation Methods
The synthesis of 5-(3,4,5-trimethoxybenzylidene)hexahydropyrimidine-2,4,6-trione typically involves the condensation reaction between 3,4,5-trimethoxybenzaldehyde and barbituric acid. This reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product . Industrial production methods may employ microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
5-(3,4,5-trimethoxybenzylidene)hexahydropyrimidine-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines, depending on the reducing agent used.
Scientific Research Applications
5-(3,4,5-trimethoxybenzylidene)hexahydropyrimidine-2,4,6-trione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(3,4,5-trimethoxybenzylidene)hexahydropyrimidine-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission in the central nervous system. This leads to its sedative and anticonvulsant effects . Additionally, the compound may inhibit enzymes like thioredoxin reductase and histone lysine-specific demethylase 1, contributing to its anticancer properties .
Comparison with Similar Compounds
5-(3,4,5-trimethoxybenzylidene)hexahydropyrimidine-2,4,6-trione can be compared with other barbituric acid derivatives, such as:
Phenobarbital: A widely used barbiturate with anticonvulsant and sedative properties.
Thiobarbituric acid derivatives: Compounds with similar structures but containing sulfur atoms, exhibiting different pharmacological activities.
5-Arylidene barbituric acids: These compounds have various arylidene groups attached to the barbituric acid core, showing diverse biological activities. The uniqueness of this compound lies in its specific trimethoxybenzylidene group, which imparts distinct chemical and biological properties compared to other derivatives.
Properties
IUPAC Name |
5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(17)15-14(19)16-13(8)18/h4-6H,1-3H3,(H2,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILAHWJMFWKLKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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